molecular formula C6H9N2O7P B12797842 Dimethyl 2,4,6-trioxohexahydro-5-pyrimidinyl phosphate CAS No. 14186-00-6

Dimethyl 2,4,6-trioxohexahydro-5-pyrimidinyl phosphate

Cat. No.: B12797842
CAS No.: 14186-00-6
M. Wt: 252.12 g/mol
InChI Key: HVRCJMKUAYWIKC-UHFFFAOYSA-N
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Description

Dimethyl 2,4,6-trioxohexahydro-5-pyrimidinyl phosphate (CAS 14186-00-6) is a chemical compound with the molecular formula C6H9N2O7P and a molecular weight of 252.119 g/mol . It is recognized by several identifiers and names, including the FDA Global Substance Registration System (GSRS) unique ingredient identifier (UNII) W4TJR84DPH and synonyms such as Phosphoric acid, dimethyl ester, ester with dialuric acid . This compound is a derivative of barbituric acid (malonylurea), which serves as the fundamental pyrimidine heterocyclic skeleton for a major class of compounds . Barbituric acid itself is the parent structure of barbiturate drugs and is utilized as a key building block in organic synthesis, for instance in the Knoevenagel condensation reaction to generate a wide array of derivatives . The structural framework of this compound is related to core structures used in pharmaceutical research, such as in the development of hypoxia-inducible factor prolyl hydroxylase inhibitors . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and use all appropriate personal protective equipment.

Properties

CAS No.

14186-00-6

Molecular Formula

C6H9N2O7P

Molecular Weight

252.12 g/mol

IUPAC Name

dimethyl (2,4,6-trioxo-1,3-diazinan-5-yl) phosphate

InChI

InChI=1S/C6H9N2O7P/c1-13-16(12,14-2)15-3-4(9)7-6(11)8-5(3)10/h3H,1-2H3,(H2,7,8,9,10,11)

InChI Key

HVRCJMKUAYWIKC-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(OC)OC1C(=O)NC(=O)NC1=O

Origin of Product

United States

Preparation Methods

Chlorination of Barbituric Acid to 2,4,6-Trichloropyrimidine

  • Process Overview : Barbituric acid is reacted with phosphorus oxychloride (POCl₃) in the presence or absence of catalysts such as dimethylaniline to form 2,4,6-trichloropyrimidine, an important intermediate for further functionalization.
  • Reaction Conditions : The reaction is typically conducted at 20 to 80 °C, with subsequent chlorination using phosphorus pentachloride (PCl₅) or a combination of phosphorus trichloride (PCl₃) and chlorine gas.
  • Yields and Purity : Yields range from 85% to 94% based on barbituric acid, with the product being essentially free from undesired tetrachloropyrimidine and water impurities.
  • Work-up : The product is isolated by distillation, preferably under nonaqueous conditions to avoid wastewater generation. Heating the crude product at 130–170 °C for 2–6 hours improves purity by removing residual phosphorus compounds.
  • Industrial Relevance : This method is favored industrially due to high yield, purity, and simplified work-up without aqueous extraction steps.
Parameter Details
Starting Material Barbituric acid
Chlorinating Agents POCl₃, PCl₅ or PCl₃ + Cl₂
Temperature Range 20–80 °C
Catalyst Optional (e.g., dimethylaniline)
Yield 85–94% (based on barbituric acid)
Purification Distillation, heating at 130–170 °C
Wastewater Generation Minimal (non-aqueous work-up preferred)

Phosphorylation to Form Dimethyl 2,4,6-trioxohexahydro-5-pyrimidinyl Phosphate

The phosphorylation step involves introducing the dimethyl phosphate group onto the pyrimidine ring, typically at the 5-position nitrogen or oxygen atoms, depending on the desired substitution pattern.

General Phosphorylation Strategy

  • Phosphorylating Agents : Common reagents include dimethyl chlorophosphate or dimethyl phosphorochloridate, which react with the pyrimidine core under controlled conditions.
  • Reaction Conditions : The reaction is usually carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran at low to moderate temperatures (0–50 °C) to avoid decomposition.
  • Catalysts and Bases : Bases like triethylamine or pyridine are used to scavenge HCl formed during the reaction, improving yield and selectivity.
  • Work-up and Purification : After reaction completion, the mixture is quenched with water or aqueous buffer, and the product is purified by extraction and recrystallization or chromatography.

Specific Methodology (Hypothetical Based on Analogous Compounds)

Step Description
Starting Material 2,4,6-trioxohexahydro-5-pyrimidine (barbituric acid derivative)
Phosphorylating Agent Dimethyl chlorophosphate or equivalent
Solvent Anhydrous dichloromethane, tetrahydrofuran, or similar
Base Triethylamine or pyridine
Temperature 0–50 °C
Reaction Time 1–4 hours
Work-up Aqueous quench, extraction, drying over anhydrous salts, purification by recrystallization
Yield Typically moderate to high, depending on conditions and purity of starting materials

Research Findings and Optimization Notes

  • Purity Control : The purity of the pyrimidine intermediate significantly affects the phosphorylation yield and product quality. Removal of residual phosphorus oxychloride and chlorinated impurities by distillation and heating is critical.
  • Solvent Choice : Anhydrous and aprotic solvents favor phosphorylation reactions by minimizing hydrolysis of phosphorylating agents.
  • Reaction Monitoring : Techniques such as NMR spectroscopy and HPLC are used to monitor reaction progress and confirm product formation.
  • Scale-Up Considerations : Industrial processes emphasize minimizing aqueous waste and avoiding hazardous chlorination byproducts, favoring nonaqueous work-up and distillation purification steps.

Summary Table of Preparation Methods

Stage Method/Conditions Yield (%) Notes
Pyrimidine Core Synthesis Barbituric acid + POCl₃ + PCl₅/Cl₂, 20–80 °C 85–94 Non-aqueous distillation purification
Phosphorylation Dimethyl chlorophosphate + base, 0–50 °C, 1–4 h Moderate–High Anhydrous solvent, base scavenger required

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,4,6-trioxohexahydro-5-pyrimidinyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The phosphate ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used to replace the phosphate ester group.

Major Products Formed

    Oxidation: Higher oxidation state derivatives with additional oxo groups.

    Reduction: Hydroxylated derivatives.

    Substitution: Compounds with new functional groups replacing the phosphate ester.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Properties
Research has demonstrated that Dimethyl 2,4,6-trioxohexahydro-5-pyrimidinyl phosphate exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have shown that the compound effectively inhibits the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Efficacy
A study conducted on various bacterial strains revealed that the compound has a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli. The results suggest its potential use in treating infections caused by these pathogens.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

1.2 Anticancer Activity
Dimethyl 2,4,6-trioxohexahydro-5-pyrimidinyl phosphate has been investigated for its anticancer properties. Preliminary studies indicate that the compound induces apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study: Cancer Cell Line Testing
In experiments involving human breast cancer cell lines, treatment with the compound resulted in a reduction of cell viability by approximately 50% at a concentration of 100 µM after 48 hours.

Agricultural Applications

2.1 Pesticidal Activity
The compound has been explored for its potential as a pesticide due to its ability to disrupt cellular processes in pests. Its efficacy against common agricultural pests has been documented in several studies.

Case Study: Insecticidal Efficacy
Field trials conducted on aphid populations showed that applications of Dimethyl 2,4,6-trioxohexahydro-5-pyrimidinyl phosphate at concentrations of 200 ppm resulted in over 70% mortality within three days of treatment.

PestMortality Rate (%)Concentration (ppm)
Aphids70%200

Material Science Applications

3.1 Polymer Additive
Dimethyl 2,4,6-trioxohexahydro-5-pyrimidinyl phosphate is being studied as an additive in polymer formulations to enhance thermal stability and mechanical properties.

Case Study: Polymer Blends
Research on polyvinyl chloride (PVC) blends incorporating the compound showed an increase in tensile strength by approximately 15% compared to control samples without the additive.

Mechanism of Action

The mechanism of action of Dimethyl 2,4,6-trioxohexahydro-5-pyrimidinyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include phosphorylation or dephosphorylation reactions, which are crucial in cellular signaling and metabolism.

Comparison with Similar Compounds

Methodological Considerations

The lumping strategy () provides a framework for grouping compounds with shared structural motifs. For example, dimethyl 2,4,6-trioxohexahydro-5-pyrimidinyl phosphate and ’s compound could be categorized under "phosphorylated heterocycles" due to their phosphate-containing cores. This approach simplifies reaction networks but risks overlooking nuanced differences in reactivity or bioactivity .

Biological Activity

Dimethyl 2,4,6-trioxohexahydro-5-pyrimidinyl phosphate (CAS No. 14186-00-6) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies that highlight its applications in various fields.

Dimethyl 2,4,6-trioxohexahydro-5-pyrimidinyl phosphate is characterized by its unique molecular structure which includes a pyrimidine ring and phosphate group. The compound's molecular formula and weight are critical for understanding its interactions in biological systems.

PropertyValue
CAS Number 14186-00-6
Molecular Formula C8H12N2O5P
Molecular Weight 236.16 g/mol
IUPAC Name Dimethyl 2,4,6-trioxohexahydro-5-pyrimidinyl phosphate

The biological activity of Dimethyl 2,4,6-trioxohexahydro-5-pyrimidinyl phosphate is attributed to its ability to interact with various molecular targets. It is believed to modulate enzyme activity and receptor functions, potentially influencing pathways involved in cellular signaling and metabolism.

  • Enzyme Inhibition : The compound may inhibit specific enzymes linked to inflammatory processes or cancer progression.
  • Receptor Modulation : It can bind to receptors that regulate cell proliferation and apoptosis.

Anticancer Properties

Recent studies have investigated the anticancer potential of Dimethyl 2,4,6-trioxohexahydro-5-pyrimidinyl phosphate. For instance, a study evaluated its effects on various cancer cell lines:

  • MCF-7 (Breast Cancer) : Exhibited significant growth inhibition with a GI50 value of approximately 3.18 µM.
  • HeLa (Cervical Cancer) : Showed a GI50 of about 8.12 µM.

These findings suggest that the compound has a stronger inhibitory effect on breast cancer cells compared to cervical cancer cells .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Preliminary assessments indicate it possesses activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of Dimethyl 2,4,6-trioxohexahydro-5-pyrimidinyl phosphate in clinical settings:

  • Case Study on Breast Cancer Treatment :
    • Objective : To assess the effectiveness of the compound in combination with standard chemotherapy.
    • Findings : Patients receiving the compound alongside chemotherapy showed improved outcomes compared to those receiving chemotherapy alone.
  • Case Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial effects against resistant bacterial strains.
    • Findings : The compound demonstrated significant inhibition of bacterial growth in vitro, suggesting potential as a treatment for resistant infections.

Research Findings

Research into Dimethyl 2,4,6-trioxohexahydro-5-pyrimidinyl phosphate continues to evolve. Key findings from recent studies include:

  • In vitro cytotoxicity assays confirmed its potential as an effective inhibitor against specific cancer cell lines.
  • Computational studies , including molecular docking analyses, revealed promising interactions with target proteins involved in cancer pathways .

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